Methyl 4-cyano-2,6-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyano-2,6-difluorobenzoate is a chemical compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol . It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a benzoate ester. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-2,6-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-2,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-2,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-cyano-2,6-difluorobenzoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) in aqueous solutions.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Hydrolysis: 4-cyano-2,6-difluorobenzoic acid and methanol.
Reduction: 4-amino-2,6-difluorobenzoate.
Scientific Research Applications
Methyl 4-cyano-2,6-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and labeling agents for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of methyl 4-cyano-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and specificity for certain targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2,6-difluorobenzoate: Similar structure but with a chlorine atom instead of a cyano group.
Methyl 4-amino-2,6-difluorobenzoate: Contains an amino group instead of a cyano group.
Methyl 4-nitro-2,6-difluorobenzoate: Features a nitro group in place of the cyano group
Uniqueness
Methyl 4-cyano-2,6-difluorobenzoate is unique due to the presence of both cyano and fluorine groups, which confer distinct chemical and physical properties. The cyano group enhances the compound’s reactivity in nucleophilic substitution and reduction reactions, while the fluorine atoms increase its stability and lipophilicity, making it valuable in various synthetic and research applications .
Biological Activity
Methyl 4-cyano-2,6-difluorobenzoate (MCDFB) is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry. This article explores its chemical properties, mechanisms of action, and potential applications based on diverse research findings.
MCDFB is characterized by its molecular formula C10H6F2NO2 and a molecular weight of approximately 195.14 g/mol. The compound features a benzoate structure with a cyano group at the para position and two fluorine atoms at the 2 and 6 positions of the benzene ring. These substituents significantly influence its reactivity and biological activity, making it an interesting candidate for various applications in drug discovery and material science.
The biological activity of MCDFB is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the cyano and fluorine groups enhances its binding affinity and specificity, which can modulate various biochemical pathways. Preliminary studies have indicated that MCDFB may engage with targets involved in inflammatory responses and cancer pathways. The exact mechanisms remain to be fully elucidated, necessitating further investigation.
Medicinal Chemistry
Research indicates that MCDFB exhibits potential as a lead compound in drug development. Its structural features allow it to act as an enzyme inhibitor or receptor modulator, which is critical in therapeutic contexts. For example, it has been investigated for its role in developing fluorescent probes for biological studies.
Interaction Studies
Studies focused on the binding interactions of MCDFB with various biological targets suggest that it may influence cellular processes through modulation of enzyme activity. These interactions are essential for understanding its potential therapeutic implications.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of MCDFB, a comparison with structurally similar compounds is valuable:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4-chloro-2,6-difluorobenzoate | Chlorine substituent instead of cyano | Potentially different biological activity |
Methyl 4-amino-2,6-difluorobenzoate | Amino group instead of cyano | Variations in reactivity due to substitution |
Methyl 4-nitro-2,6-difluorobenzoate | Nitro group in place of cyano | Distinct electronic properties affecting reactivity |
MCDFB's combination of cyano and difluoro substituents enhances its reactivity profile compared to these similar compounds, making it particularly valuable in synthetic organic chemistry.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that MCDFB could inhibit specific enzymes involved in inflammatory pathways. The findings suggested that modifications to the compound could enhance its efficacy as an anti-inflammatory agent.
- Fluorescent Probes : Research highlighted the use of MCDFB as a labeling agent in biological assays. The compound's unique fluorescent properties were leveraged to track cellular processes in real-time, showcasing its utility in biological research.
- Drug Discovery : In a comparative study involving various benzoate derivatives, MCDFB showed superior binding affinity towards certain receptors implicated in cancer progression. This positions it as a promising candidate for further development into anticancer therapies.
Properties
IUPAC Name |
methyl 4-cyano-2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWKZRDYQQSUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.